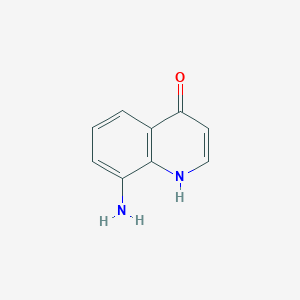

8-Aminoquinolin-4-ol

CAS No.: 50349-92-3

Cat. No.: VC13480275

Molecular Formula: C9H8N2O

Molecular Weight: 160.17 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 50349-92-3 |

|---|---|

| Molecular Formula | C9H8N2O |

| Molecular Weight | 160.17 g/mol |

| IUPAC Name | 8-amino-1H-quinolin-4-one |

| Standard InChI | InChI=1S/C9H8N2O/c10-7-3-1-2-6-8(12)4-5-11-9(6)7/h1-5H,10H2,(H,11,12) |

| Standard InChI Key | INLBSFZJESHRAK-UHFFFAOYSA-N |

| SMILES | C1=CC2=C(C(=C1)N)NC=CC2=O |

| Canonical SMILES | C1=CC2=C(C(=C1)N)NC=CC2=O |

Introduction

Physicochemical Properties of 8-Aminoquinoline

8-Aminoquinoline (C₉H₈N₂) is a heterocyclic organic compound characterized by a quinoline backbone substituted with an amino group at the 8-position. Its molecular weight is 144.17 g/mol, with a density of 1.2±0.1 g/cm³ . The compound exhibits a melting point of 62–65°C and a boiling point of 289.8°C at 760 mmHg . Its flash point of 171.5±8.1°C indicates moderate flammability, while the calculated polar surface area (PSA) of 38.91 Ų and logP value of 1.88 suggest moderate solubility in both aqueous and lipid environments . The exact mass of the compound is 144.068741 g/mol, and its vapor pressure at 25°C is negligible (0.0±0.6 mmHg) . These properties make 8-aminoquinoline a versatile scaffold for chemical modifications aimed at enhancing bioavailability and target specificity.

Synthetic Strategies for 8-Aminoquinoline Derivatives

Carbamate and Urea Derivatives

Recent studies have explored the synthesis of 8-aminoquinoline hybrids by introducing carbamate or urea linkages. For instance, 2,2,2-trichloroethyl quinolin-8-ylcarbamate was synthesized by reacting 8-aminoquinoline with 2,2,2-trichloroethyl carbonochloridate in the presence of i-Pr₂NEt . Subsequent coupling with tryptamine or melatonin derivatives yielded compounds such as 1-(2-(1H-indol-3-yl)ethyl)-3-(quinolin-8-yl)urea, which demonstrated enhanced cholinesterase inhibition and metal-chelating capabilities . These synthetic routes emphasize the importance of linker chemistry in modulating biological activity.

Pharmacological Applications

Neuroprotective Effects in Alzheimer’s Disease

8-Aminoquinoline-melatonin hybrids, such as compounds c3 and c5, inhibited self-induced Aβ aggregation by 41.4% and 25.5%, respectively, at 10 µM concentrations . Carbamate derivatives (e.g., a4, a5, c4) selectively inhibited butyrylcholinesterase (BuChE) over acetylcholinesterase (AChE), with IC₅₀ values in the nanomolar range . These compounds also mitigated glutamate-induced cytotoxicity in C17.2 neural stem cells, underscoring their dual role as cholinesterase inhibitors and neuroprotectants .

Antioxidant and Mitochondrial Stabilization

In hydrogen peroxide-induced oxidative stress models, 8AQ–Cu–5Iu and 8AQ–Cu–5Nu reduced intracellular ROS levels by 30% and restored mitochondrial membrane potential by 15% . Molecular docking studies revealed that these complexes act as SIRT1 activators, promoting the deacetylation of FOXO3a and enhancing antioxidant defense mechanisms .

Anti-Infective and MAO Interactions

Primaquine (PQ), an 8-aminoquinoline antimalarial, showed enantioselective inhibition of monoamine oxidases (MAOs). The (R)-(−)-enantiomer of PQ exhibited 1.6-fold greater MAO-A inhibition compared to MAO-B, whereas the (S)-(+)-enantiomer preferentially inhibited MAO-B . NPC1161A, an (S)-(+)-enantiomer of a dichlorophenoxy-substituted 8-aminoquinoline, demonstrated 10-fold selectivity for MAO-B over MAO-A, highlighting its potential in treating Parkinson’s disease and depression .

Future Directions and Clinical Implications

The development of 8-aminoquinoline-based multifunctional agents represents a promising strategy for addressing complex diseases like Alzheimer’s and malaria. Key areas for further research include:

-

Optimizing Metal Chelation: Designing ligands with higher selectivity for pathological metal ions (e.g., Cu²⁺ in Aβ plaques).

-

Enantiomer-Specific Therapeutics: Leveraging stereochemistry to minimize off-target MAO inhibition and enhance blood-brain barrier penetration.

-

Combination Therapies: Integrating 8-aminoquinoline derivatives with existing anticholinesterases or antioxidants to achieve synergistic effects.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume